2-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-pyrazol-1-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c25-18(13-24-9-3-8-19-24)20-15-6-10-23(11-7-15)17-12-14-4-1-2-5-16(14)21-22-17/h3,8-9,12,15H,1-2,4-7,10-11,13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZOGNVVVUDRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazole ring and a tetrahydrocinnoline moiety, which are key to its biological activity.
Research indicates that compounds containing a pyrazole nucleus often interact with various biological targets. The specific mechanisms through which 2-(1H-pyrazol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide exerts its effects include:
- Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been shown to inhibit kinases involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence pathways such as the PI3K-Akt-mTOR signaling cascade, which is critical in cancer biology.
Anticancer Activity
A study conducted on similar pyrazole derivatives highlighted their potential as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. The compound demonstrated significant inhibitory effects on tumor cell proliferation and induced apoptosis in cancer cells.
| Compound | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| W13 | 1.6 | HGC-27 | VEGFR-2 inhibition |
| Target Compound | TBD | TBD | TBD |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory cytokines and reduce oxidative stress markers has been noted in preliminary studies.
Case Studies
- VEGFR Inhibition : A recent study synthesized several pyrazole derivatives and tested their efficacy against VEGFR-2. The results indicated that compounds with structural similarities to our target compound showed IC50 values as low as 1.6 nM against VEGFR-2, suggesting a strong potential for anticancer applications .
- Cell Proliferation Assays : In vitro assays on gastric cancer cell lines demonstrated that the compound could significantly inhibit cell proliferation compared to control groups. This was attributed to the induction of apoptosis and modulation of key apoptotic proteins.
Comparison with Similar Compounds
Substituent Variations in the Acetamide Group
- Comparison with 2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide (): Key Difference: Replacement of pyrazole with a 4,5-dimethyl-6-oxopyrimidinyl group. Molecular weight increases to 396.5 g/mol (vs. ~380–390 g/mol for pyrazole derivatives).
| Parameter | Target Compound (Pyrazole) | Oxopyrimidine Analog () |
|---|---|---|
| Molecular Formula | C₂₁H₂₈N₆O₂ | C₂₁H₂₈N₆O₂ |
| Molecular Weight (g/mol) | ~380–390 | 396.5 |
| Key Substituent | Pyrazole | 4,5-Dimethyl-6-oxopyrimidinyl |
Piperidine and Heterocyclic Modifications
- Comparison with N-(3-Cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Key Difference: The quinoline-tetrahydrofuran scaffold replaces the tetrahydrocinnoline system. Impact: The trifluoromethyl group enhances lipophilicity and CYP450 resistance, but the bulkier structure may reduce blood-brain barrier penetration.
Pyrazole vs. Other Heterocycles
- Comparison with 2-(2-Chlorophenyl)-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]acetamide (): Key Difference: A chlorophenyl group replaces the tetrahydrocinnoline system.
Pharmacokinetic and Pharmacodynamic Insights
Bioavailability and Solubility
Target Binding Affinity
- Heterocyclic Influence : Pyrazole’s hydrogen-bonding capacity may favor interactions with kinases or GPCRs, whereas indole-containing analogs () exhibit stronger π-π stacking with hydrophobic binding pockets.
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into three structural components:
- 1H-Pyrazol-1-yl Acetamide Backbone : Derived from pyrazole rings functionalized with acetamide linkages.
- Piperidin-4-ylamine Core : A central piperidine scaffold substituted at the 4-position with an amine group.
- 5,6,7,8-Tetrahydrocinnolin-3-yl Substituent : A partially hydrogenated cinnoline heterocycle attached to the piperidine nitrogen.
Key synthetic challenges include regioselective pyrazole formation, functionalization of the piperidine ring, and incorporation of the tetrahydrocinnolin moiety.
Synthesis of 1H-Pyrazol-1-yl Acetamide Intermediates
Pyrazole Ring Formation via Cyclocondensation
Pyrazole synthesis typically involves cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example:
- Hydrazine and Acetylenic Ketones : Cyclocondensation of phenylhydrazine 5 with diacetylene ketones 20 in ethanol yields regioisomeric pyrazoles 21 and 22 (3:2 ratio).
- Lawesson’s Reagent-Mediated Thioamide Formation : Thioamides 18a–d and 19a–d are synthesized from pyrazoles 14a–d and 16a–d using Lawesson’s reagent in 1,2-dimethoxyethane at 85°C.
Representative Procedure:
Acetamide Functionalization
The acetamide bridge is introduced via alkylation or acylation:
- Chloroacetamide Alkylation : Pyrazole intermediates 12a–b are alkylated with 2-chloro-N-(substituted phenyl)acetamides 13a–d in the presence of NaH/DMF, yielding target compounds 14a–d and 16a–d .
- Coupling with Activated Esters : Condensation of pyrazole-carboxylic acids with piperidin-4-ylamine derivatives using carbodiimide coupling agents (e.g., EDC/HOBt).
Synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-amine
Tetrahydrocinnolin Synthesis
Tetrahydrocinnolins are prepared via hydrogenation of cinnoline precursors:
Piperidine Functionalization
Final Assembly of the Target Compound
Amide Bond Formation
The acetamide linkage is forged by reacting 1H-pyrazol-1-yl acetic acid with 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine:
- Acid Chloride Route :
- Carbodiimide-Mediated Coupling :
Optimization Data:
| Method | Solvent | Base/Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Acid Chloride | DCM | Et₃N | 78 | |
| EDC/HOBt | DMF | - | 85 |
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
